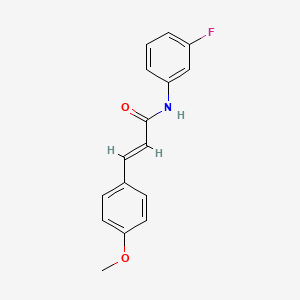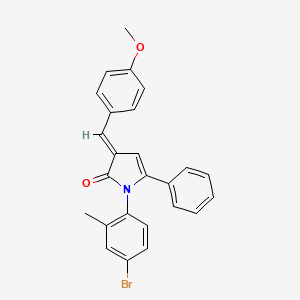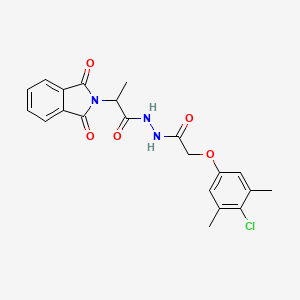
(2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a fluorophenyl group and a methoxyphenyl group connected through a prop-2-enamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in (2E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Binding Affinity : The fluorine atom may also contribute to stronger binding interactions with molecular targets, making it a more potent compound in certain applications.
Propiedades
Fórmula molecular |
C16H14FNO2 |
|---|---|
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14FNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Clave InChI |
CWLVFROYWBTKQC-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695308.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-6-(azepan-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11695316.png)
![4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B11695317.png)
![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B11695343.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B11695344.png)
![1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11695346.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11695356.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)
![5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11695369.png)


![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695387.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11695392.png)
